Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate
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Overview
Description
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid and contains a bromine atom, a hydroxyethyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Major Products
Substitution: Formation of iodinated derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a drug intermediate in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activities and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the hydroxyethyl and methylamino groups.
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the hydroxyethyl and methylamino groups.
Uniqueness
Methyl 3-bromo-4-((2-hydroxyethyl)(methyl)amino)benzoate is unique due to the presence of both the hydroxyethyl and methylamino groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Properties
CAS No. |
1131594-33-6 |
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Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
methyl 3-bromo-4-[2-hydroxyethyl(methyl)amino]benzoate |
InChI |
InChI=1S/C11H14BrNO3/c1-13(5-6-14)10-4-3-8(7-9(10)12)11(15)16-2/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
QDVIRDKFUBZOQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
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